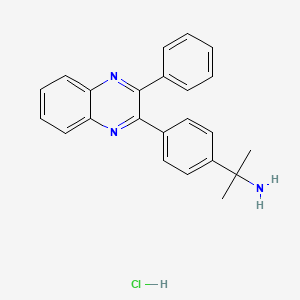
Akt-I-1,2 HCl
Vue d'ensemble
Description
Akt-I-1,2 HCl is a selective, non-ATP-competitive inhibitor of Akt1 and Akt2 . It is used as a research tool to study protein interactions . The molecular formula of Akt-I-1,2 HCl is C23H22ClN3 .
Molecular Structure Analysis
Akt-I-1,2 HCl is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the Akt kinase . The molecular structure of Akt-I-1,2 HCl allows it to bind effectively to the active site of Akt1 and Akt2 .
Chemical Reactions Analysis
Akt-I-1,2 HCl acts as an inhibitor by binding to the active site of Akt1 and Akt2, preventing the phosphorylation of downstream substrates . This inhibition disrupts the PI3K/AKT signaling pathway, which is often upregulated in cancer cells .
Applications De Recherche Scientifique
Oncology Research
Akt-I-1,2 HCl plays a significant role in oncology research. AKT, a critical effector of the phosphoinositide 3-kinase (PI3K) signalling cascade, is an intensely pursued therapeutic target in oncology . Aberrant AKT activation is prevalent across human cancer lineages, providing an important therapeutic target .
Drug Development
Akt-I-1,2 HCl is used in the development of drugs targeting the AKT pathway. Two distinct classes of AKT inhibitors have been in clinical development, ATP-competitive and allosteric .
Understanding Drug Resistance
Research involving Akt-I-1,2 HCl helps in understanding drug resistance. Some mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across AKT isoforms .
Pharmacological Diversity
The pharmacological diversity of AKT inhibitors, including Akt-I-1,2 HCl, provides a repertoire of context-specific therapeutic options .
Structural and Chemical Insights
Akt-I-1,2 HCl provides structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt .
Cellular Signal Transduction
The Ser/Thr kinase Akt is a master switch in cellular signal transduction pathways. Its downstream signaling influences cell proliferation, cell growth, and apoptosis, rendering Akt a prominent drug target .
Mécanisme D'action
Orientations Futures
Akt inhibitors, including Akt-I-1,2 HCl, are being studied for their potential in cancer treatment . They show increased potency in cell lines with an activated AKT pathway, making them promising candidates for targeted cancer therapy . The combination of AKT inhibitors with other anticancer drugs, such as MEK inhibitors, is also being explored for enhanced anti-tumor effects .
Propriétés
IUPAC Name |
2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3.ClH/c1-23(2,24)18-14-12-17(13-15-18)22-21(16-8-4-3-5-9-16)25-19-10-6-7-11-20(19)26-22;/h3-15H,24H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSKOEXUDZHMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Akt-I-1,2 interact with Akt and what are the downstream effects of this interaction?
A: Akt-I-1,2 interacts with Akt by selectively inhibiting Akt1 and Akt2 isoforms without affecting Akt3. [] This selectivity stems from its unique mechanism of action, which involves binding to a site on Akt that is only formed in the presence of the pleckstrin homology (PH) domain. [] This binding is thought to promote an inactive conformation of Akt, thereby inhibiting its kinase activity. [] As a result of Akt inhibition, Akt-I-1,2 effectively blocks the phosphorylation and activation of Akt1 and Akt2 by phosphoinositide-dependent kinase 1 (PDK1). [] Consequently, this inhibition disrupts downstream signaling pathways usually governed by Akt, leading to reduced phosphorylation of Akt substrates and promotion of tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in LNCaP prostate cancer cells. []
Q2: What is known about the structure-activity relationship (SAR) of Akt-I-1,2 and the impact of structural modifications on its activity?
A: While the exact structure of Akt-I-1,2 is not provided in the research, it is identified as “HC,I. IPA (2‑[4‑(3‑phenylquinoxalin‑2‑yl)phenyl]propan‑2‑amine hydrochloride isopropanol (1:1:1)”. [] The research highlights that the presence of the PH domain in Akt is crucial for Akt-I-1,2's inhibitory activity. [] This suggests that structural modifications affecting the interaction with the PH domain would significantly impact the compound's potency and selectivity. Furthermore, the research indicates that antibodies targeting either the Akt PH domain or hinge region hinder the inhibitory action of Akt-I-1,2. [] This observation further strengthens the importance of these structural elements for the compound's activity and emphasizes the potential of SAR studies focused on these regions to develop more potent and selective Akt inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




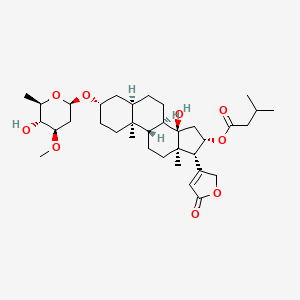
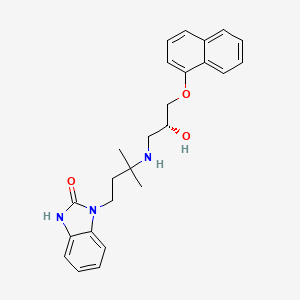
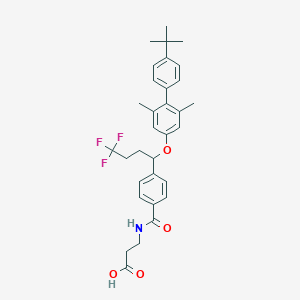


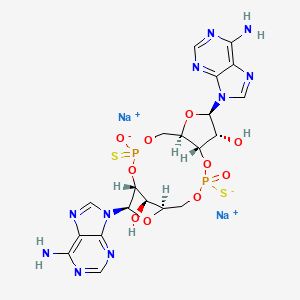
![4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)
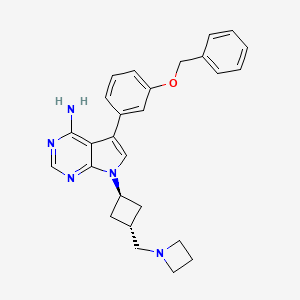


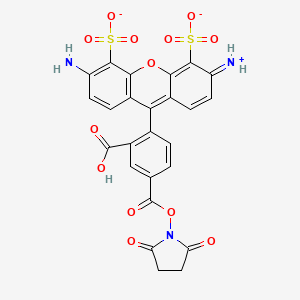
![N-(4-chloro-2-isopropoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B605205.png)